molecular formula C13H10BrF B2910232 3-Bromo-3'-fluoro-4'-methylbiphenyl CAS No. 1443327-15-8

3-Bromo-3'-fluoro-4'-methylbiphenyl

Cat. No.: B2910232
CAS No.: 1443327-15-8
M. Wt: 265.125
InChI Key: MHWBXMNBDDLQST-UHFFFAOYSA-N
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Description

3-Bromo-3’-fluoro-4’-methylbiphenyl is an organic compound with the molecular formula C13H10BrF It is a biphenyl derivative, where the biphenyl core is substituted with a bromine atom at the 3-position, a fluorine atom at the 3’-position, and a methyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-fluoro-4’-methylbiphenyl can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’-fluoro-4’-methylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-fluoro-4’-methylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, sulfuric acid

    Reduction: Lithium aluminum hydride, ether solvents

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom

    Oxidation: Carboxylic acid derivatives

    Reduction: Dehalogenated biphenyl derivatives

Scientific Research Applications

3-Bromo-3’-fluoro-4’-methylbiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-fluoro-4’-methylbiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

3-Bromo-3’-fluoro-4’-methylbiphenyl can be compared with other biphenyl derivatives, such as:

    3-Bromo-4-methylbiphenyl: Lacks the fluorine atom, which may affect its reactivity and interactions.

    3-Fluoro-4-methylbiphenyl: Lacks the bromine atom, which may influence its chemical behavior.

    4-Bromo-3-fluorobiphenyl: The positions of the bromine and fluorine atoms are different, leading to variations in reactivity and applications.

Properties

IUPAC Name

4-(3-bromophenyl)-2-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWBXMNBDDLQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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